ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
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Description
Ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a useful research compound. Its molecular formula is C24H23BrN2O5 and its molecular weight is 499.361. The purity is usually 95%.
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Biological Activity
Ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound belonging to the class of chromone derivatives. Its unique structure, characterized by the presence of a bromine atom, a tetrahydrofuran moiety, and an ethyl ester group, suggests potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have shown that chromone derivatives exhibit significant antimicrobial properties. A related study synthesized various chromone derivatives and tested their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds demonstrated substantial antimicrobial activity, suggesting that this compound may also possess similar properties due to its structural characteristics .
Pathogen | Activity Level |
---|---|
E. coli | Significant |
S. aureus | Significant |
Pseudomonas aeruginosa | Moderate |
Klebsiella pneumoniae | Moderate |
Anti-inflammatory Properties
Chromone derivatives are also recognized for their anti-inflammatory effects. In vitro studies have indicated that certain chromones can inhibit pro-inflammatory cytokines, thereby reducing inflammation . While specific data on this compound is limited, its structural similarity to known anti-inflammatory agents suggests potential activity in this area.
Anticancer Activity
The anticancer potential of chromone derivatives has been widely researched. For instance, studies have shown that certain chromones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . this compound may exhibit similar effects due to its unique functional groups.
Case Studies
- Study on Anticancer Activity : A study investigated the effects of various chromone derivatives on human cancer cell lines. The results indicated that compounds with similar structures to ethyl 4-{...} exhibited significant cytotoxicity against breast and liver cancer cells .
- Antimicrobial Efficacy : Another research focused on the synthesis of novel chromone derivatives and their antimicrobial activity against a range of pathogens. The study found that several derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
ethyl 4-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O5/c1-2-30-24(29)15-5-8-18(9-6-15)27-23-20(22(28)26-14-19-4-3-11-31-19)13-16-12-17(25)7-10-21(16)32-23/h5-10,12-13,19H,2-4,11,14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXAIFNPCLEDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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